N-Methoxyprop-2-yn-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxyprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-4-5-6-2/h1,5H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASMLRQHNBWZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562920 | |
| Record name | N-Methoxyprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-97-7 | |
| Record name | N-Methoxyprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methoxyprop 2 Yn 1 Amine and Its Analogs
Direct Synthetic Approaches to N-Methoxyprop-2-yn-1-amine
Direct synthesis of this compound can be envisioned through the nucleophilic substitution of a propargylic halide with methoxyamine. This approach, a specific instance of propargylic amination, represents one of the most straightforward methods for constructing the target molecule. The reaction typically involves the N-alkylation of methoxyamine with a suitable three-carbon electrophile containing a terminal alkyne, such as propargyl bromide or propargyl chloride.
The general transformation is as follows:
Reactants : Methoxyamine (CH₃ONH₂) and Propargyl Halide (HC≡CCH₂-X, where X = Br, Cl)
Product : this compound (HC≡CCH₂NH-OCH₃)
Conditions : The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is critical to optimize the yield and minimize side reactions, such as over-alkylation.
While this direct coupling is conceptually simple, controlling the reaction to achieve selective mono-alkylation can be a challenge. organic-chemistry.org
Indirect Routes via Precursor Functionalization
Indirect methods provide alternative and often more controlled pathways to this compound and its derivatives by assembling the molecule through the functionalization of key precursors.
N-Alkoxylation Strategies for N-Methoxyamine Formation
The synthesis of N-alkoxyamines is a critical step in many indirect routes. These methods focus on forming the N-O-C bond characteristic of the methoxyamine moiety. A common strategy involves the O-alkylation of a protected hydroxylamine (B1172632) derivative. For instance, N,N'-di-tert-butoxycarbonylhydroxylamine can be alkylated with an alkyl bromide, followed by the removal of the Boc protecting groups under acidic conditions to yield the desired alkoxyamine hydrochloride. nih.gov Another approach is the reduction of oximes, which can be catalyzed by iridium complexes to produce N-alkoxy amines. rsc.org These methods are fundamental for preparing the methoxyamine precursor required for subsequent coupling reactions.
A review of synthetic methods for N-alkoxyamines published over the last two decades highlights several key strategies, including the trapping of C-radicals with nitroxides and the alkylation of hydroxylamine anions. chimia.chresearchgate.net
Propargylic Amination Reactions Utilizing Diverse Substrates
Propargylic amination encompasses a broad range of reactions that form the C-N bond at the propargylic position. These reactions are central to the synthesis of propargylamines and can be adapted for N-methoxy analogs. researchgate.netnih.gov Traditional methods often involve the alkynylation of imines or the amination of propargylic esters and halides. researchgate.net
More recent advancements focus on the direct C(sp³)–H amination of alkynes, which avoids the need for pre-functionalized substrates. These reactions can be catalyzed by various transition metals or even selenium, offering high yields and regioselectivity. nih.govrsc.orgrsc.org For example, cobalt-based metalloradical catalysis enables the chemoselective amination of propargylic C-H bonds in a wide range of alkyne-containing sulfamoyl azides. nih.gov Similarly, a selenium-catalyzed intermolecular amination of alkynes has been reported to proceed with high efficiency and retention of configuration at newly formed C-N bonds. rsc.orgrsc.org
| Catalyst/Reagent System | Substrate Type | Key Features | Reference(s) |
| Cobalt(II) Complex | Sulfamoyl azides with alkynes | High-yielding; tolerates diverse functional groups. | nih.gov |
| Selenium Bis(imide) | Terminal and internal alkynes | Transition metal-free; stereoretentive. | rsc.orgrsc.org |
| Copper Halides (CuCl, CuBr, CuI) | 1-Alkynes, secondary amines, MVK | Single-pot synthesis of di-, tri-, and tetrasubstituted propargylamines. | acs.org |
| Ruthenium/Copper Catalysts | Aldehydes, alkynes, amines | Forms an imine intermediate that reacts with a metal acetylide. | wikipedia.org |
Derivatization and Reduction of N-Methoxy Lactams and Amides
A powerful indirect route involves the synthesis of an N-methoxy amide or lactam followed by its reduction to the corresponding amine. N-methoxy-N-methylamides, commonly known as Weinreb amides, are particularly useful intermediates. ingentaconnect.com These amides can be selectively reduced to N-methoxy-N-methylamines using specific reducing agents. ingentaconnect.combenthamdirect.com
A notable method involves the use of a LiAlH₄/AlCl₃ reagent system, which efficiently converts both aromatic and aliphatic Weinreb amides into their corresponding N-methoxy-N-methylamines at room temperature in a short time. ingentaconnect.com This approach is often superior to using LiAlH₄ alone, which can require more vigorous conditions and lead to the formation of aldehyde byproducts. ingentaconnect.com The initial N-methoxy amides can be prepared from corresponding carboxylic acids or acyl chlorides. The reduction of N-alkoxy lactams to the corresponding cyclic N-alkoxyamines using reagents like Schwartz's reagent has also been demonstrated. orgsyn.org
Multicomponent Reaction (MCR) Strategies for this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. organic-chemistry.orgnih.gov The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent MCR for synthesizing propargylamines and can be adapted to produce this compound derivatives. wikipedia.orgrsc.orgmdpi.com
In a relevant A³ coupling, methoxyamine would serve as the amine component, reacting with an aldehyde and a terminal alkyne in the presence of a metal catalyst. researchgate.netrsc.orgscispace.com
General A³ Coupling Scheme : Aldehyde + Amine + Alkyne → Propargylamine (B41283)
This strategy allows for the rapid assembly of a library of N-methoxypropargylamine derivatives by varying the aldehyde and alkyne components. Numerous catalysts, predominantly based on copper, gold, or silver, have been developed to facilitate this transformation, often under mild and even solvent-free conditions. wikipedia.orgrsc.org Decarboxylative variations of the A³ coupling, which use amino acids or α-keto acids, further expand the scope of this methodology. wikipedia.orgrsc.org
| Catalyst System | Key Features | Reaction Type | Reference(s) |
| Copper-doped Silica Cuprous Sulfate | Simple and available ingredients. | A³ Coupling | researchgate.net |
| Fe₃O₄@CuSiO₃ | Magnetic copper catalyst, good recyclability. | Decarboxylative A³ Coupling | rsc.org |
| CuNPs/TiO₂ | Moderate to excellent yields under solvent-free conditions. | A³ Coupling | rsc.org |
| Metal-free (Carboxyl group-assisted) | Environmentally friendly, broad scope. | Doubly Decarboxylative Coupling | rsc.org |
Stereoselective Synthesis of this compound Derivatives and Analogues
The development of stereoselective methods is crucial for accessing chiral N-methoxypropargylamine derivatives, which are important in medicinal chemistry and as building blocks for complex molecules. Asymmetric synthesis of propargylamines can be achieved through several strategies, primarily involving the use of chiral catalysts or chiral auxiliaries. rsc.orgmdpi.com
One successful approach employs Ellman's chiral sulfinamide. beilstein-journals.org In this method, an aldehyde is condensed with the chiral sulfinamide to form a chiral N-sulfinylimine. Subsequent nucleophilic addition of an alkynylide (e.g., (trimethylsilyl)ethynyllithium) to the imine proceeds with high diastereoselectivity, affording an N-sulfinyl propargylamine. The sulfinyl auxiliary can then be cleaved to yield the enantiomerically pure propargylamine. beilstein-journals.org
Alternatively, chiral catalysts can be employed in A³ coupling reactions. Chiral phosphoric acids and chiral base catalysts have been used to achieve enantioselective tandem processes for the synthesis of optically active propargylamines. rsc.org These methods allow for the creation of one or more stereocenters with high levels of control, providing access to a diverse range of chiral N-alkoxypropargylamine analogs. rsc.orgrsc.org
Reactivity and Mechanistic Investigations of N Methoxyprop 2 Yn 1 Amine
Alkyne Reactivity Profiles in N-Methoxyprop-2-yn-1-amine
The terminal alkyne in this compound is a key site of reactivity, participating in a variety of transformations characteristic of this functional group. researchgate.netmasterorganicchemistry.com
The terminal alkyne C-H bond is notably acidic compared to those in alkanes and alkenes, with a pKa of approximately 25. masterorganicchemistry.commasterorganicchemistry.com This acidity allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form the corresponding acetylide anion. libretexts.orglibretexts.org This acetylide is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions. masterorganicchemistry.com
One of the most significant reactions of acetylides is their use in nucleophilic substitution reactions (SN2) with primary alkyl halides. masterorganicchemistry.comlibretexts.org This reaction is highly efficient for extending carbon chains. However, with secondary or tertiary halides, elimination (E2) reactions tend to predominate due to the strong basicity of the acetylide ion. libretexts.orglibretexts.org
Furthermore, acetylide anions readily add to the electrophilic carbon of carbonyl compounds like aldehydes and ketones. youtube.com This nucleophilic addition results in the formation of a propargyl alcohol after protonation of the intermediate alkoxide. libretexts.orglibretexts.org
The terminal alkyne functionality in this compound makes it a suitable substrate for cycloaddition reactions. chemscene.com Of particular note is its potential in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that can be removed without chromatography. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where terminal alkynes react with azides to form 1,4-disubstituted 1,2,3-triazoles.
While specific studies on this compound in click chemistry are not extensively detailed in the provided results, its structural features strongly suggest its utility in this area. The presence of the terminal alkyne is a prerequisite for this type of transformation. rug.nl
Amine Reactivity of the N-Methoxy Moiety in this compound
The N-methoxyamine portion of the molecule also exhibits distinct reactivity, influenced by the electronic properties of the nitrogen and the adjacent oxygen atom.
The nucleophilicity of amines is a fundamental aspect of their reactivity. masterorganicchemistry.com Generally, nucleophilicity increases with basicity. However, the presence of an adjacent atom with a lone pair, as in hydroxylamines and hydrazines, can lead to the "alpha-effect," resulting in enhanced nucleophilicity compared to what would be predicted based on basicity alone. masterorganicchemistry.comresearchgate.net In the case of N-methoxyamines, the oxygen atom's electron-withdrawing inductive effect can decrease the nucleophilicity of the nitrogen atom compared to a simple alkylamine. masterorganicchemistry.com
The reactivity of the N-methoxyamine core can be influenced by the solvent. For instance, the reactivity of amines and hydrazines is significantly lower in water than in acetonitrile. researchgate.net
The N-methoxy group can act as a powerful control element in chemical reactions. nih.gov For instance, in the context of N-methoxyamides, the N-methoxy group has been shown to enhance the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not feasible with ordinary amides. nih.gov Furthermore, the incorporation of an N-methoxy group can increase the electrophilicity of an adjacent carbonyl group and promote chelation, facilitating nucleophilic addition. nih.gov This demonstrates the potential of the N-methoxy group to modulate the reactivity of nearby functional groups, a principle that could be applicable to the N-methoxyamine moiety in this compound. The presence of multiple oxygen atoms can have a non-additive effect on bond dissociation energies, influencing the reactivity of adjacent C-H bonds. rsc.org
Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a broad range of transformations for molecules containing alkyne functionalities. mdpi.com These reactions are often efficient, selective, and allow for the construction of complex molecular architectures. mdpi.com
Alkynes are versatile building blocks in metal-catalyzed reactions, which can proceed through either the selective reaction of the carbon-carbon triple bond or the activation of the terminal C-H bond. researchgate.net Monocationic d10 metal complexes, such as those of gold(I), are effective catalysts for alkyne activation. researchgate.netntnu.no
Examples of metal-catalyzed reactions involving alkynes include:
Sonogashira cross-coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper co-catalyst. rug.nl
Gold-catalyzed reactions: Gold(I) catalysts can activate alkynes towards nucleophilic attack and are used in a variety of transformations, including cycloadditions. ntnu.noucl.ac.ukacs.org
Nicholas reaction: This reaction involves the protection of an alkyne as a hexacarbonyldicobalt complex, which stabilizes a propargylic cation, allowing for subsequent nucleophilic attack. nih.gov
The combination of enamine catalysis with transition metal catalysis has emerged as a powerful strategy for selective chemical transformations. nih.gov In this approach, an amine catalyst forms a nucleophilic enamine intermediate from a carbonyl compound, which then reacts with an electrophilic species generated through activation by a transition metal catalyst. nih.gov Given the presence of the amine functionality in this compound, this dual catalytic approach could potentially be applied.
Copper-Catalyzed Reactions and Ligand Systems
Copper-catalyzed reactions have become a cornerstone in organic synthesis, and the use of this compound and related alkoxyamines in these transformations is an area of growing interest. The versatility of copper catalysis allows for the formation of various carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. rsc.orgnih.gov The effectiveness of these reactions is often significantly enhanced by the use of appropriate ligand systems, with diamine-based ligands being particularly prominent. rsc.orgnih.govmit.edu
The development of mild reaction conditions, often facilitated by catalytic amounts of copper and suitable ligands, has broadened the scope of these transformations. rsc.orgnih.gov For instance, the copper-catalyzed coupling of aryl halides with amides, known as the Goldberg reaction, can be performed at temperatures as low as room temperature in non-polar solvents with a weak base when diamine ligands are employed. nih.gov This increased utility makes copper-catalyzed reactions involving amine derivatives highly attractive for the synthesis of complex molecules. nih.gov
In the context of propargyl systems, copper catalysts are utilized in various transformations. For example, copper(II) acetate (B1210297) has been used to catalyze the reaction of propargyl alcohols with 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) to produce vinylic alkoxyamines. acs.org The proposed mechanism involves a copper(II)-TEMPO radical intermediate that binds to the propargyl alcohol. acs.org Isomerization of the resulting propargyl radicals to allenic radicals leads to the final products. acs.org While not directly involving this compound, this illustrates a common mode of reactivity for propargylic compounds in copper-catalyzed systems.
Furthermore, copper-catalyzed multicomponent reactions can be used to synthesize propargyl amines from alkynyl carboxylic acids, glyoxylic acid derivatives, and amines. researchgate.net In these reactions, the alkynyl carboxylic acid displays reactivity similar to a terminal alkyne. researchgate.net The choice of ligand is crucial in these systems, with various diamines, phenanthrolines, α-amino acids, and other ligand types being employed to enhance catalytic activity and selectivity. nih.gov
| Ligand Class | Examples | Key Features |
|---|---|---|
| Diamines | N,N'-Dimethylethylenediamine, trans-N,N'-Dimethylcyclohexane-1,2-diamine | Enable mild reaction conditions and improve catalytic efficiency in cross-coupling reactions. nih.gov |
| Phenanthrolines | 1,10-Phenanthroline | Used in various copper-catalyzed cross-coupling reactions. nih.gov |
| α-Amino Acids | L-Proline | Effective in promoting copper-catalyzed arylations. nih.gov |
| Tris(triazolylmethyl)amines | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Stabilizes the Cu(I) oxidation state, particularly in aqueous media for reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org |
Gold-Catalyzed Reactions
Gold catalysis has emerged as a powerful tool for activating alkynes and allenes under mild conditions. nih.govfrontiersin.org The carbophilic nature of gold catalysts facilitates various transformations, including cycloisomerizations and nucleophilic additions. frontiersin.org In the context of this compound, its propargyl moiety is a prime substrate for gold-catalyzed activation.
Gold(I) and gold(III) complexes can catalyze the cycloisomerization of substrates containing alkyne functionalities, leading to the formation of diverse heterocyclic and carbocyclic structures. frontiersin.org For instance, gold-catalyzed cycloisomerizations of enynes are well-documented. frontiersin.org While specific examples detailing the cycloisomerization of this compound itself are not prevalent in the provided results, the general reactivity patterns of gold with alkynes suggest its potential in such transformations.
A notable area of research is the use of gold nanoparticles in plasmonic catalysis. acs.org Studies on the plasmon-induced homolysis of various alkoxyamines have shown that the electronic structure of the organic molecule can play a key role in the reaction mechanism. acs.org This suggests that under plasmonic conditions, the reactivity of this compound could be influenced by its specific electronic properties. acs.org
Gold redox chemistry, which involves the Au(I)/Au(III) catalytic cycle, has also gained attention. nih.gov This type of catalysis can be combined with the π-activation of alkynes to achieve novel transformations. For example, a gold-catalyzed alkyne trifunctionalization has been reported, involving the simultaneous formation of C-C, C-O, and C-N bonds. nih.gov Such strategies could potentially be applied to this compound, leveraging its alkyne and amine functionalities.
| Reaction Type | Description | Potential Application to this compound |
|---|---|---|
| Cycloisomerization | Intramolecular reaction of an enyne or diyne to form cyclic products, catalyzed by gold complexes. frontiersin.org | Intramolecular cyclization involving the alkyne and a suitable tethered functional group. |
| Plasmon-Induced Homolysis | Cleavage of chemical bonds induced by surface plasmons on gold nanoparticles. acs.org | Potential for controlled radical generation from the N-O bond. |
| Redox Catalysis | Involves Au(I)/Au(III) catalytic cycles, enabling transformations not accessible through simple π-activation. nih.gov | Multifunctionalization of the alkyne moiety. |
Palladium-Catalyzed Transformations
Palladium catalysis is a versatile and powerful tool in organic synthesis, with numerous applications in cross-coupling and C-H activation reactions. snnu.edu.cn this compound, with its reactive propargyl group, is a suitable substrate for a variety of palladium-catalyzed transformations.
Palladium-catalyzed cascade reactions are particularly noteworthy. For instance, the synthesis of benzooxepane-fused cyclobutene (B1205218) derivatives has been achieved through a palladium-catalyzed cascade reaction of haloarenes and diynylic ethers. rsc.org This highlights the potential for constructing complex molecular architectures starting from simple alkyne-containing precursors.
Another significant application is the palladium-catalyzed alkoxycarbonylation of unactivated secondary alkyl bromides. nih.gov While this reaction does not directly involve this compound, it demonstrates the ability of palladium catalysts to facilitate carbonylations under low pressure, a transformation that could be adapted for substrates containing the this compound scaffold. nih.gov Mechanistic studies of such reactions sometimes suggest a hybrid organometallic-radical pathway. nih.gov
Palladium-catalyzed C-H activation and annulation is another area where this compound could be a valuable building block. snnu.edu.cn These reactions allow for the construction of aromatic and heteroaromatic compounds through the coupling of a C-H bond with a suitable partner, such as an alkyne. snnu.edu.cn The alkyne moiety of this compound could serve as the coupling partner in such transformations, leading to the synthesis of functionalized nitrogen-containing heterocycles.
| Transformation | Description | Reference |
|---|---|---|
| Alkoxyallylation of Activated Olefins | Intermolecular addition of an alkoxy and an allyl group across a double bond. | acs.org |
| Cascade C-H Activation/Annulation | Construction of aromatic and heteroaromatic compounds via C-H activation followed by cyclization with a coupling partner like an alkyne. | snnu.edu.cn |
| Alkoxycarbonylation | Introduction of an alkoxycarbonyl group, for example, into an alkyl halide. | nih.gov |
Other Transition Metal Systems in this compound Chemistry
Besides copper, gold, and palladium, other transition metals can also be employed to catalyze reactions involving this compound and related compounds. Iron, being an abundant and inexpensive metal, is an attractive alternative for various catalytic transformations. nih.govorganic-chemistry.org
Iron-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl amides from N-methoxy amides and arylboronic acids. researchgate.net In these reactions, FeCl3 acts as the catalyst, and the transformation proceeds without the need for other additives. researchgate.net This demonstrates the potential of iron catalysts to mediate C-N bond formation. Furthermore, iron-catalyzed enyne cross-coupling reactions between alkynyl Grignard reagents and alkenyl bromides or triflates have been reported, providing a cost-effective method for the synthesis of conjugated enynes. organic-chemistry.org
Iron catalysts are also effective in promoting cascade reactions for the synthesis of N-heterocycles. nih.govresearchgate.net For example, iron(III) chloride has been used to catalyze the cascade Michael addition-cyclization of o-aminoaryl ketones with ynones to generate quinoline-3-carbonyl derivatives. researchgate.net The alkyne functionality in this compound makes it a potential substrate for similar iron-catalyzed cyclization reactions.
Rhodium is another transition metal that can be used in tandem catalytic sequences. For instance, heterogeneous catalysts based on rhodium and molybdenum have been used for the upgrading of benzyl-type alcohols via an orthogonal tandem sequence of oxidation and reductive amination. rsc.org
Radical Reaction Pathways Associated with this compound
The N-O bond in alkoxyamines like this compound is susceptible to cleavage, making these compounds valuable precursors for generating nitrogen-centered radicals. researchgate.net This reactivity can be harnessed in various radical-mediated transformations.
The electrochemical cleavage of alkoxyamines has been studied, revealing that their oxidation potentials are influenced by the substituents on the molecule. researchgate.net This suggests that the radical generation from this compound can be tuned through electrochemical methods. Photoredox catalysis also offers a powerful way to initiate radical reactions from alkoxyamines. researchgate.net
Copper-catalyzed reactions can also proceed through radical pathways. For instance, the copper-catalyzed addition of TEMPO to propargyl alcohols is proposed to involve a propargyl radical intermediate. acs.org Similarly, copper-catalyzed generation of aminyl radicals from amine precursors can be used for the 1,2-amino-difunctionalization of alkenes. acs.org
Iron-catalyzed radical cascade reactions have also been developed. nih.gov A three-component alkene carboazidation reaction, for example, proceeds through a cascade of radical events, including radical generation, iodine atom transfer, radical addition, and azido (B1232118) group transfer. nih.gov This strategy has been extended to radical cascade polymerization, demonstrating the utility of radical cascades in polymer chemistry. nih.gov
Cascade and Tandem Reactions Incorporating this compound Scaffolds
Cascade and tandem reactions offer an efficient approach to building molecular complexity from simple starting materials in a single pot, minimizing waste and purification steps. nih.govpitt.edunih.gov The this compound scaffold, with its multiple reactive sites, is well-suited for the design of such reactions.
Palladium-catalyzed cascade reactions have been used to synthesize complex heterocyclic systems from substrates containing alkyne functionalities. snnu.edu.cnrsc.org For example, a palladium-catalyzed cascade involving C-H activation and annulation with an alkyne can lead to substituted naphthalenes. snnu.edu.cn
Multicomponent reactions (MCRs) are a type of tandem reaction where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.orgrug.nl The alkyne and amine functionalities of this compound make it a potential component in MCRs for the synthesis of diverse heterocyclic libraries. organic-chemistry.org For instance, the copper-catalyzed synthesis of imidazopyridine derivatives from alkynyl carboxylic acids, 2-aminopyridine, and phenylglyoxalic acid is an example of a multicomponent reaction. researchgate.net
Theoretical and Computational Chemistry Studies of N Methoxyprop 2 Yn 1 Amine
Electronic Structure and Bonding Analysis of N-Methoxyprop-2-yn-1-amine
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing propargyl group and the electron-donating methoxy (B1213986) group attached to the nitrogen atom. Computational methods, such as Density Functional Theory (DFT), are employed to model the electron distribution and bonding within the molecule.
A Natural Bond Orbital (NBO) analysis can reveal key details about the bonding in this compound. The nitrogen atom is expected to have a lone pair of electrons, and its hybridization will influence the geometry of the amine. The presence of the electronegative oxygen atom in the methoxy group will affect the electron density on the nitrogen atom. This, in turn, influences the nucleophilicity of the amine.
The propargyl group, with its carbon-carbon triple bond, has a significant impact on the electronic structure. The π-systems of the alkyne are crucial to its reactivity. The bond dissociation energy of the C-ON bond is a critical parameter, and for related N-alkoxyamines, this has been a subject of computational studies. nih.gov
Below is a table of calculated electronic properties for molecules with similar functional groups, which can provide an approximation for this compound.
| Property | Calculated Value | Method/Basis Set | Reference Compound |
| N lone pair occupation | ~1.9 e | B3LYP/6-31G(d) | A model N-alkoxyamine |
| C≡C bond length | ~1.21 Å | DFT | Propargylamine (B41283) |
| C-N bond length | ~1.47 Å | DFT | Propargylamine |
| N-O bond length | ~1.45 Å | B3LYP/6-31G(d) | A model N-alkoxyamine |
Conformational Analysis and Stereochemical Insights
Conformational analysis of this compound is essential for understanding its three-dimensional structure and the energy barriers between different spatial arrangements. Rotation around the C-N and N-O single bonds leads to various conformers with different energies.
Quantum chemical calculations can map the potential energy surface of the molecule by systematically rotating these bonds. This allows for the identification of stable conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature.
For this compound, key dihedral angles to consider are H-C-C-N, C-C-N-O, and C-N-O-C. The interactions between the propargyl group and the methoxy group, including steric hindrance and electronic effects, will dictate the preferred conformations. It is anticipated that staggered conformations around the C-N and N-O bonds will be energetically favored over eclipsed conformations.
The following table shows hypothetical relative energies for possible conformers of this compound based on general principles of conformational analysis.
| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 0.8 |
| Eclipsed | 0° | 3.5 |
Reaction Mechanism Elucidation via Quantum Chemical Calculations for this compound Pathways
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of reactions involving this compound. nih.govrsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.
The propargylamine moiety is a versatile functional group in organic synthesis. wikipedia.orgresearchgate.netacs.org For instance, the terminal alkyne can participate in addition reactions, while the amine can act as a nucleophile. The methoxy group on the nitrogen can influence the reactivity of the amine.
Computational studies can model various reaction pathways, such as nucleophilic substitution at the nitrogen atom, addition to the carbon-carbon triple bond, or reactions involving the abstraction of the acidic acetylenic proton. The calculation of activation energies allows for the prediction of the most favorable reaction pathway under different conditions. For example, in the context of N-alkoxyamines, the homolytic cleavage of the N-O bond is a well-studied process. nih.gov
Prediction of Spectroscopic Signatures for this compound Derivatives
Theoretical calculations can predict the spectroscopic signatures of this compound and its derivatives, which is invaluable for their characterization. researchgate.net
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed absorption bands. Key expected vibrations for this compound would include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-N stretching, and N-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard, can aid in the interpretation of experimental NMR spectra. For derivatives of propargylamine, characteristic shifts for the acetylenic proton and carbons are observed. mdpi.com
The table below presents a hypothetical prediction of key spectroscopic data for this compound.
| Spectroscopy | Feature | Predicted Value |
| IR | ν(C≡C-H) | ~3310 cm⁻¹ |
| IR | ν(C≡C) | ~2120 cm⁻¹ |
| ¹H NMR | δ(≡C-H) | ~2.5 ppm |
| ¹H NMR | δ(CH₂) | ~3.4 ppm |
| ¹H NMR | δ(O-CH₃) | ~3.7 ppm |
| ¹³C NMR | δ(≡C-H) | ~75 ppm |
| ¹³C NMR | δ(C≡) | ~80 ppm |
| ¹³C NMR | δ(CH₂) | ~40 ppm |
| ¹³C NMR | δ(O-CH₃) | ~60 ppm |
N Methoxyprop 2 Yn 1 Amine As a Versatile Synthon in Organic Synthesis
Applications in Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and pharmaceutical agents. The synthesis of these cyclic systems often relies on versatile building blocks that can undergo various cyclization reactions. While compounds containing both amine and alkyne functionalities are valuable precursors for constructing heterocyclic rings, extensive searches of chemical databases and scientific literature did not yield specific examples or methodologies employing N-methoxyprop-2-yn-1-amine for this purpose. The inherent reactivity of the propargylamine (B41283) and methoxyamine moieties suggests potential for cyclization pathways; however, dedicated studies to explore and develop such transformations with this specific compound have not been reported.
Role as a Ligand Precursor in Organometallic Chemistry
The field of organometallic chemistry heavily relies on the design and synthesis of ligands that can coordinate to metal centers, thereby modulating their catalytic activity, stability, and selectivity. Amines and alkynes are well-established functional groups for ligand design. Propargylamines, in particular, can coordinate to metals through the nitrogen atom, the alkyne's triple bond, or both, leading to a diverse range of coordination modes and potential catalytic applications. Despite this potential, a thorough review of the literature indicates that this compound has not been specifically investigated or utilized as a ligand precursor in any reported organometallic complexes. Research in this area has focused on other substituted propargylamines, and the influence of the N-methoxy group on coordination behavior and the properties of the resulting metal complexes remains an unexplored area of inquiry.
Building Block for Complex Molecular Architectures of this compound Origin
The construction of complex molecular architectures is a central theme in modern organic synthesis, driven by the need for novel therapeutic agents and functional materials. Small, functionalized molecules often serve as key starting materials or synthons in the assembly of these larger structures. While the dual functionality of this compound makes it a theoretically attractive building block for the synthesis of more complex molecules, a detailed search of the scientific literature did not uncover any instances where it has been used in this capacity. The development of synthetic strategies that leverage the unique reactivity of this compound to build intricate molecular frameworks has not yet been documented in peer-reviewed publications.
Potential in Polymer and Advanced Material Science
The incorporation of specific functional groups into polymers is a powerful strategy for tuning their physical, chemical, and mechanical properties, leading to the development of advanced materials. Monomers containing amine and alkyne groups can be polymerized through various mechanisms to create functional polymers with applications in areas such as drug delivery, coatings, and electronics. However, there is currently no published research detailing the use of this compound as a monomer or functionalizing agent in polymer and advanced material science. The potential for this compound to contribute to the development of novel polymeric materials remains an open question, pending future investigation.
Advanced Spectroscopic and Structural Characterization Methodologies for N Methoxyprop 2 Yn 1 Amine and Its Derivatives
High-Resolution Mass Spectrometry Applications
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of N-Methoxyprop-2-yn-1-amine and its derivatives. iitb.ac.inwiley-vch.de Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to within a few parts per million (ppm). iitb.ac.in This level of precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. iitb.ac.inwiley-vch.de
When analyzing this compound, techniques such as electrospray ionization (ESI) are often employed. ESI is a soft ionization method that allows for the analysis of thermally unstable or non-volatile compounds without significant fragmentation. iitb.ac.in The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, enables the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing between different potential elemental compositions. bruker.com
Detailed Research Findings:
In a typical HRMS experiment for this compound (C₄H₇NO), the instrument would be calibrated to achieve sub-ppm mass accuracy. The analysis would yield a high-resolution mass spectrum where the measured mass of the protonated molecule, [M+H]⁺, is compared to the calculated theoretical mass. The extremely small mass difference confirms the elemental composition. Furthermore, the isotopic pattern observed in the spectrum provides additional confidence in the assigned formula. wiley-vch.de For derivatives of this compound, HRMS is critical for confirming the successful incorporation of new functional groups by verifying the change in the elemental formula.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) | Elemental Formula |
| [M+H]⁺ | 86.06004 | 86.05998 | -0.7 | C₄H₈NO⁺ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, provides unparalleled insight into the covalent framework of molecules like this compound. ucl.ac.ukmnstate.edu While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer information about the chemical environment and number of different types of protons and carbons, 2D NMR experiments reveal the connectivity between atoms. msu.edudocbrown.info
Key 2D NMR experiments for structural elucidation include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. mnstate.edu For this compound, COSY would show a correlation between the propargylic protons and the acetylenic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. hud.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. hud.ac.uk
Detailed Research Findings:
The analysis of this compound and its derivatives by 2D NMR allows for a complete assignment of all proton and carbon signals. For the parent compound, the ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the nitrogen, and the terminal alkyne proton. The ¹³C NMR spectrum would display signals for the methoxy carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne. 2D NMR experiments would confirm the connectivity, for instance, by showing an HMBC correlation from the methylene protons to the acetylenic carbons. The non-equivalence of certain protons in derivatives can also be confirmed through 2D NMR. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
| -OCH₃ | ~3.6 | s | ~62 | HMBC to N-CH₂ |
| N-CH₂- | ~3.4 | d | ~45 | COSY to ≡C-H, HSQC to C-2, HMBC to C-3, C-4 |
| ≡C-H | ~2.5 | t | ~80 | COSY to N-CH₂, HSQC to C-3, HMBC to C-2, C-4 |
| -C≡ | - | - | ~75 | HMBC from N-CH₂, ≡C-H |
X-ray Crystallographic Analysis of this compound Derivatives and Metal Complexes
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in the solid state. anton-paar.com By diffracting X-rays off a single crystal, one can determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. anton-paar.comnih.gov While obtaining suitable crystals of the parent this compound might be challenging due to its low melting point, its derivatives and metal complexes are often more amenable to crystallization and structural analysis. rsc.org
The structural information obtained from X-ray crystallography is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. rsc.org For metal complexes of this compound derivatives, this technique can elucidate the coordination geometry around the metal center, providing valuable insights into the ligand's binding mode. nih.gov
Detailed Research Findings:
X-ray crystallographic analysis of a hypothetical metal complex, for instance, a platinum(II) complex involving a derivative of this compound, would reveal the coordination environment of the platinum center. It could confirm, for example, a square planar geometry and provide precise measurements of the Pt-N and other bond lengths within the complex. The packing of these complex molecules in the crystal lattice, influenced by intermolecular forces, would also be determined. Such structural data is invaluable for understanding the reactivity and properties of these compounds.
Interactive Data Table: Representative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| R-factor | 0.045 |
Future Perspectives and Emerging Research Avenues for N Methoxyprop 2 Yn 1 Amine
Development of Novel Synthetic Route Architectures
The advancement of synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for producing valuable compounds. For N-Methoxyprop-2-yn-1-amine, future research in synthetic route development is likely to focus on several key areas:
Catalytic Approaches: The design of novel catalysts could enable more direct and atom-economical syntheses. This includes the exploration of transition metal catalysts for C-N bond formation or the development of organocatalytic systems that avoid the use of metal reagents altogether.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for this compound could lead to a more efficient and reproducible manufacturing process.
Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.
Recent advances in the synthesis of complex nitrogen-containing cycles (azacycles) have highlighted methods like the dialkylation of primary amines with dihalides and N-heterocyclization with dicarboxylic acids, which could potentially be adapted. mdpi.com
Exploration of Untapped Reactivity Profiles and Selectivity Enhancements
The propargylamine (B41283) motif within this compound is a rich functional group for a variety of chemical transformations. While its basic reactivity is understood, there are still untapped areas to be explored:
Cycloaddition Reactions: The alkyne functionality can participate in a range of cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to generate complex heterocyclic structures. Future work could focus on developing asymmetric versions of these reactions to control stereochemistry.
C-H Activation: Direct functionalization of the C-H bonds within the molecule would provide a powerful and efficient way to introduce new functional groups and build molecular complexity.
Multicomponent Reactions: Designing novel multicomponent reactions that utilize this compound as a key building block would enable the rapid assembly of complex molecules from simple starting materials.
Strategies for achieving high selectivity in these new reactions will be crucial, potentially involving the development of sophisticated catalyst systems or the use of chiral auxiliaries.
Integration into Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry are becoming increasingly important in chemical research and industry. unep.org For this compound, this translates to several key research directions:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, is a key goal. researchgate.net
Development of Catalytic Processes: As mentioned earlier, catalytic reactions are inherently greener than stoichiometric processes as they reduce waste generation.
Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based feedstocks instead of petroleum-based starting materials would significantly improve the sustainability profile of the compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry.
The United Nations Environment Programme emphasizes minimizing chemical hazards and the sustainable sourcing of resources as key objectives of green chemistry, which are highly relevant to the future production of this compound. unep.org
Advanced Applications in Catalysis and Functional Materials Science
The unique structural features of this compound make it an attractive candidate for applications in catalysis and materials science.
Ligand Development: The nitrogen and alkyne functionalities can coordinate to metal centers, making it a potential ligand for a variety of catalytic transformations. The electronic properties of the ligand could be tuned by modifying the methoxy (B1213986) group.
Polymer Chemistry: The alkyne group can be readily polymerized or used in "click" chemistry reactions to modify the surface of materials or to create well-defined polymer architectures. This could lead to the development of new materials with tailored properties for applications in electronics, coatings, or biomedical devices.
| Feature | Description | Potential Impact |
|---|---|---|
| Alkyne Group | Can undergo polymerization and "click" chemistry reactions. | Creation of novel polymers and functionalized materials. |
| Nitrogen Atom | Can act as a coordination site for metal catalysts. | Development of new catalysts for organic synthesis. |
| Methoxy Group | Allows for tuning of electronic properties. | Fine-tuning the performance of catalysts and materials. |
Functional Dyes and Probes: The propargylamine scaffold is present in some functional dyes. By incorporating this compound into larger conjugated systems, it may be possible to develop new fluorescent probes for biological imaging or sensors for detecting specific analytes.
The strategic design of new platinum(II) compounds for medicinal applications often relies on a thorough understanding of the synthetic routes and reactivity of the constituent ligands, a principle that can be applied to the development of new materials based on this compound. rsc.org
Q & A
Q. What are the standard synthetic routes for preparing N-Methoxyprop-2-yn-1-amine, and what factors influence reaction efficiency?
Methodological Answer: The primary synthesis involves alkylation of propargylamine derivatives. For example, reacting propargylamine with methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions. Reaction efficiency depends on solvent polarity (DMF or toluene), temperature control (0–25°C), and inert atmosphere to prevent oxidation of the propargyl group . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and spectrometric techniques?
Methodological Answer:
- 1H NMR: Key peaks include the methoxy singlet (δ ~3.2 ppm, 3H), propargyl CH2 protons (δ ~3.8–4.2 ppm, 2H), and terminal alkyne proton (δ ~2.1 ppm, 1H) .
- 13C NMR: Alkyne carbons (δ ~70–85 ppm) and methoxy carbon (δ ~55 ppm) .
- HRMS: Exact mass calculation (C4H7NO: 85.0528 g/mol) validates molecular ion peaks .
Q. What preliminary biological screening models are appropriate for assessing the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test interactions with monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to evaluate IC50 values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in catalyst-free multi-component coupling reactions?
Methodological Answer: The propargyl group undergoes nucleophilic attack with aldehydes or ketones via a Mannich-type mechanism, forming iminium intermediates. The methoxy group stabilizes the transition state through electron donation, enabling regioselective alkyne activation. Solvent-free conditions at 80°C enhance reaction kinetics, as shown in analogous propargylamine syntheses .
Q. How can computational chemistry aid in predicting the regioselectivity of this compound in cycloaddition or substitution reactions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites of electrophilic attack. For cycloadditions, Fukui indices identify the alkyne’s β-carbon as the most reactive. MD simulations (AMBER force field) assess steric effects of the methoxy group in transition states .
Q. What strategies mitigate competing side reactions when functionalizing this compound under basic or acidic conditions?
Methodological Answer:
- Base Sensitivity: Use mild bases (e.g., NaHCO3) to avoid deprotonation of the alkyne, which can lead to polymerization.
- Acid Catalysis: Employ Lewis acids (e.g., ZnCl2) at low temperatures (<0°C) to prevent hydrolysis of the methoxyamine group .
- Protecting Groups: Temporarily shield the amine with tert-butoxycarbonyl (Boc) groups during halogenation or cross-coupling steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
